N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea
Description
Chemical Structure: This urea derivative features a 4-tert-butylphenyl group and a pyridin-3-yl moiety substituted with a 1H-indol-2-yl ring at position 2.
Molecular Formula: C₂₄H₂₅N₅O
Molecular Weight: 399.50 g/mol
Key Features:
Properties
CAS No. |
917966-28-0 |
|---|---|
Molecular Formula |
C24H24N4O |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(1H-indol-2-yl)pyridin-3-yl]urea |
InChI |
InChI=1S/C24H24N4O/c1-24(2,3)17-10-12-18(13-11-17)26-23(29)28-20-9-6-14-25-22(20)21-15-16-7-4-5-8-19(16)27-21/h4-15,27H,1-3H3,(H2,26,28,29) |
InChI Key |
WKWUOYQPBWRROO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=C(N=CC=C2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylphenyl)-N’-[2-(1H-indol-2-yl)pyridin-3-yl]urea typically involves the reaction of 4-tert-butylaniline with 2-(1H-indol-2-yl)pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the urea linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent, particularly in cancer research.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act as an enzyme inhibitor, binding to the active site and preventing substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share urea or carboxamide backbones with modifications in substituents and aromatic systems:
Key Findings from Structural Analysis
a) Impact of Bulky Substituents
- The tert-butyl group in the target compound improves metabolic stability compared to the smaller methoxy group in N-[2-(1H-indol-2-yl)phenyl]-N'-[(3-methoxyphenyl)methyl]urea. However, this increases lipophilicity (clogP ~4.2 vs.
- The quinoline-based carboxamide (L036-0405) lacks a urea linker but shares a heteroaromatic system. Its 4-ethoxyphenylmethyl group may enhance membrane permeability relative to the target compound.
b) Aromatic System and Binding Interactions
- The pyridine-indole core in the target compound allows for dual hydrogen bonding (urea NH groups) and π-stacking, which are absent in the quinoline carboxamide. This may favor selective kinase binding.
- In contrast, N-[2-(1H-indol-2-yl)phenyl]-N'-[(3-methoxyphenyl)methyl]urea’s phenyl-indole system shows weaker π-stacking due to fewer electronegative atoms, reducing binding affinity in enzyme assays .
Biological Activity
N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea, also known as 4PP-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C25H25N3O, with a molecular weight of 383.5 g/mol. This article explores its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Structure and Properties
The compound features a complex structure that includes an indole moiety and a pyridine ring, contributing to its biological activity. The presence of the tert-butyl group enhances lipophilicity, which is crucial for interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 917966-21-3 |
| Purity | ≥95% |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that derivatives with a 4-(p-tert-butylphenyl) group demonstrated improved activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 2.0 µM for certain analogs . This suggests that the compound may have potential applications in treating resistant bacterial infections.
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have shown that modifications in the structure can significantly affect cytotoxicity. For example, certain analogs exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating promising anticancer activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this class of compounds reveal important insights into how structural modifications influence biological activity:
- Substituent Effects : The introduction of different substituents at specific positions on the indole or pyridine rings can enhance or diminish activity.
- Lipophilicity : Compounds with higher lipophilicity often show improved cellular uptake and bioavailability.
- Target Interaction : The ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes, is critical for efficacy.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : A series of related compounds were tested against various bacterial strains, demonstrating that modifications in the urea linkage significantly affected their antimicrobial potency .
- Anticancer Efficacy Evaluation : In a comparative study, several derivatives were tested against multiple cancer cell lines, revealing that specific structural features led to enhanced cytotoxic effects compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
